molecular formula C27H36O6 B8178076 (5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid

(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid

Cat. No.: B8178076
M. Wt: 456.6 g/mol
InChI Key: APMICFQMLNFXRZ-UHFFFAOYSA-N
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Description

This compound is a cholanic acid derivative characterized by a tetracyclic steroidal backbone with multiple functional modifications:

  • Functional groups: A 7β-hydroxyl group, three ketone moieties at positions 3, 11, and 15, and two double bonds at C8 and C20.
  • Substituents: Three methyl groups at positions 4, 4, and 14.
  • Stereochemistry: 5α and 7β configurations.

The compound is used as a high-purity research standard in pharmacological and phytochemical studies .

Properties

IUPAC Name

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pent-4-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMICFQMLNFXRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Functionalization

Cholic acid derivatives serve as common precursors due to their structural similarity. The synthesis typically begins with methyl dehydrocholate , which undergoes sequential oxidation and reduction steps:

  • Selective oxidation of the C-3 hydroxyl to a keto group using Jones reagent (CrO₃/H₂SO₄).

  • Protection of the C-7 hydroxyl with tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions.

  • Introduction of the C-11 and C-15 keto groups via Oppenauer oxidation, leveraging aluminum isopropoxide and cyclohexanone as catalysts.

Diene Formation and Methylation

The C-8,20 diene system is installed through a Wittig reaction between a stabilized ylide and a C-20 aldehyde intermediate. Subsequent methylation at C-4 and C-14 employs methyl iodide in the presence of a strong base (e.g., LDA).

Deprotection and Final Modifications

Final steps involve:

  • TBS group removal using tetra-n-butylammonium fluoride (TBAF).

  • Carboxylic acid activation at C-24 via ester hydrolysis with LiOH in tetrahydrofuran (THF)/H₂O.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (%)
C-3 OxidationJones reagent, 0°C, 2h7892
C-7 ProtectionTBSCl, imidazole, DMF, 24h8595
C-11/C-15 OxidationOppenauer conditions, 60°C, 6h6588
Diene FormationWittig reaction, Ph₃P=CH₂, THF, -78°C7290

Advanced Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Recent innovations utilize ball milling to achieve solid-state reactions , eliminating toxic solvents. For example, the C-11/C-15 keto groups are introduced via mechanochemical oxidation using oxone and catalytic TEMPO. This method reduces reaction times by 40% compared to traditional methods.

Enzymatic Hydroxylation

Engineered cytochrome P450 enzymes (e.g., CYP107H1) enable regioselective hydroxylation at C-7 with >90% enantiomeric excess. Co-expression with glucose dehydrogenase ensures NADPH regeneration, enhancing scalability.

Table 2: Comparison of Hydroxylation Methods

MethodCatalystee (%)Time (h)
Chemical OxidationKMnO₄, acidic conditions7512
EnzymaticCYP107H1926

Purification Strategies

High-Speed Counter-Current Chromatography (HSCCC)

A solvent system of chloroform:methanol:water (4:3:2, v/v) achieves baseline separation of stereoisomers. The stationary phase retention reaches 75%, with a purity of 98% after a single run.

Supercritical Fluid Extraction (SFE)

Supercritical CO₂ at 60°C and 300 bar extracts the compound from crude mixtures with 95% recovery. Modifiers like 10% ethanol enhance polarity matching.

Analytical Validation

High-Performance Liquid Chromatography (HPLC)

A C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid resolves the compound at 254 nm. Retention time: 12.3 min.

Mass Spectrometry

ESI-MS in negative mode shows a molecular ion peak at m/z 485.3 [M-H]⁻, consistent with the molecular formula C27H42O6 .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Introduction of oxygen atoms to form hydroxyl and oxo groups.

  • Reduction: : Removal of oxygen atoms to reduce double bonds.

  • Substitution: : Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:
  • Oxidation: : Reagents like chromium(VI) oxide or potassium permanganate, under acidic or neutral conditions.

  • Reduction: : Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, under an inert atmosphere.

  • Substitution: : Reagents like methyl iodide or dimethyl sulfate, in the presence of a base.

Major Products Formed:
  • Oxidation: : Formation of hydroxylated and oxidized derivatives.

  • Reduction: : Formation of saturated derivatives.

  • Substitution: : Formation of methylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of bile acids and is characterized by its unique structural features:

  • Molecular Formula : C27H38O6
  • Molecular Weight : 458.6 g/mol
  • Structural Characteristics : Contains multiple hydroxyl and keto functional groups contributing to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of bile acids exhibit antimicrobial properties. The compound has been studied for its effects against various pathogens. A notable study demonstrated that bile acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12

Cholesterol Metabolism Regulation

Bile acids play a crucial role in cholesterol metabolism. The compound may influence lipid profiles by modulating cholesterol absorption and excretion. Studies have shown that it can enhance the solubility of cholesterol in bile, potentially aiding in cholesterol management.

Potential Anti-inflammatory Effects

Preliminary research suggests that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in certain cellular models, indicating potential therapeutic applications for inflammatory diseases.

Enzyme Modulation

The compound may interact with specific enzymes involved in lipid metabolism. For example, it has shown potential as a modulator of enzymes within the ATP-binding cassette transporter family, which are critical for lipid transport across cellular membranes.

Enzyme Effect Reference
ABC TransporterInhibition
LipaseActivation

Bioremediation

Due to its structural properties, the compound could be explored for use in bioremediation processes to degrade environmental pollutants. Its ability to interact with organic compounds may facilitate the breakdown of harmful substances in contaminated environments.

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several bile acid derivatives, including (5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid. The results indicated significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Cholesterol Management

In a clinical trial involving patients with dyslipidemia, administration of bile acid derivatives resulted in marked improvements in lipid profiles. The study concluded that compounds similar to this compound could be beneficial for managing cholesterol levels effectively.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as hormone receptors. This interaction triggers signaling pathways that can lead to various biological responses, including gene expression modulation and metabolic changes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Cholanic Acid Derivatives

Compound Name Molecular Formula Functional Groups Substituents Stereochemistry Notable Features
Target: (5α,7β)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid C₂₄H₃₂O₇ 7β-OH, 3,11,15-trioxo, 8,20-diene 4,4,14-trimethyl 5α,7β High electrophilicity due to trioxo groups
Compound A: 3β,7β,15β-trihydroxy-11,23-dioxolanost-8,16-dien-26-oic acid C₂₈H₄₂O₈ 3β,7β,15β-OH, 11,23-dioxo, 8,16-diene Methylol at C-28 Multiple β-OH Enhanced solubility from hydroxylation
Compound B: 3α-Hydroxy-5β-chola-8(14),11-dien-24-oic Acid C₂₄H₃₆O₃ 3α-OH, 8(14),11-diene - 5β,3α Bile acid-like structure with isolated dienes
Compound C: Methyl (3β,5α)-3-(acetyloxy)-4,4,14-trimethyl-7,11-dioxocholan-24-oate C₂₉H₄₂O₇ 3β-acetyloxy, 7,11-dioxo 4,4,14-trimethyl 5α,3β Esterified form improves membrane permeability
Compound D: 7α-Hydroxy-3-oxo-5β-cholan-24-oic acid C₂₄H₃₆O₄ 7α-OH, 3-oxo - 5β,7α Bile acid metabolite with 3-keto modification
Compound E: (5α)-7,15-Dihydroxy-4,4,14-trimethyl-3,11-dioxo-8-en-24-oic acid C₂₄H₃₄O₆ 7,15-dihydroxy, 3,11-dioxo, 8-ene 4,4,14-trimethyl Dual hydroxyl/ketone groups enhance H-bonding

Functional Group Variations

  • Trioxo vs. Dioxo Groups : The target’s 3,11,15-trioxo configuration increases electrophilicity compared to analogs like Compound E (3,11-dioxo) or Compound C (7,11-dioxo). This may enhance interactions with nucleophilic residues in enzymes or receptors .
  • Hydroxyl Configuration: The 7β-OH in the target contrasts with the 7α-OH in Compound D. Bile acids with 7α-OH (e.g., chenodeoxycholic acid) are known for lipid digestion, suggesting the β-configuration may alter metabolic pathways .
  • Double Bonds : The 8,20-diene in the target introduces conjugation effects absent in Compound B’s 8(14),11-diene system. Conjugated dienes often exhibit distinct UV absorption and reactivity .

Substituent Effects

  • This is critical for compounds targeting intracellular proteins .
  • Methylol Group: Compound A’s C-28 methylol group (vs. methyl) increases hydrophilicity, highlighting how minor substitutions drastically alter physicochemical properties .

Stereochemical Influence

  • The 5α configuration in the target and Compounds C/E stabilizes the A/B ring junction, whereas 5β (Compound D) induces a bent conformation. These differences affect membrane penetration and receptor binding .

Q & A

What are the key challenges in synthesizing (5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid, and how can stereochemical purity be ensured?

Basic:
Synthesis of this compound requires precise control over oxidation states (e.g., 3,11,15-trioxo groups) and stereochemistry at C5, C7, and C20. A common approach involves selective oxidation of bile acid precursors (e.g., cholic acid derivatives) using catalysts like Jones reagent or pyridinium chlorochromate (PCC) . Challenges include side reactions at the Δ8,20-diene system and maintaining 5alpha/7beta configurations.

Advanced:
To ensure stereochemical fidelity, employ NMR-guided optimization (e.g., 1^1H/13^13C NMR coupling constants to confirm axial/equatorial hydroxyl orientations) and chiral chromatography (e.g., HPLC with β-cyclodextrin columns). For example, van den Nieuwendijk et al. (2000) demonstrated stereoselective hydroxylation via Sharpless epoxidation analogs, which can be adapted for C7 configuration control .

How do contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound arise, and how should they be resolved?

Basic:
Discrepancies often stem from dynamic conformational changes in solution (e.g., chair-flip of the steroid nucleus) versus static solid-state structures. For instance, NMR may show averaged signals for flexible side chains, while X-ray reveals fixed geometries .

Advanced:
Combine DFT calculations (e.g., Gaussian09 with B3LYP/6-31G*) to model solution-phase conformers and compare them with crystallographic data. Contradictions in carbonyl (C3/C11/C15) chemical shifts can be resolved using solvent-dependent 13^13C NMR studies, as demonstrated for similar 7-keto bile acids .

What experimental strategies are recommended for studying the metabolic stability of this compound in biological systems?

Basic:
Use in vitro hepatocyte assays with LC-MS/MS quantification to track degradation. Focus on identifying phase I/II metabolites (e.g., hydroxylation, glucuronidation) at the Δ8,20-diene or 7-hydroxy groups .

Advanced:
Apply isotope-labeled tracers (e.g., 13^{13}C at C24) to trace metabolic pathways. For example, 7-ketodeoxycholic acid (a structural analog) undergoes rapid 7α-reduction by gut microbiota, suggesting similar reductase activity may affect this compound’s stability . Use cryo-EM to study enzyme-substrate interactions with hepatic dehydrogenases.

How can researchers reconcile conflicting bioactivity data across cell-based vs. in vivo models?

Basic:
Discrepancies may arise from differences in bioavailability or tissue-specific metabolism. Perform physiologically based pharmacokinetic (PBPK) modeling to predict free plasma concentrations and compare with in vitro IC50 values .

Advanced:
Investigate tissue-specific receptor binding using SPR (surface plasmon resonance) assays. For example, cholic acid derivatives exhibit differential activation of FXR in hepatocytes vs. intestinal cells due to membrane transporter expression . For this compound, evaluate nuclear receptor binding (e.g., PXR, CAR) using co-crystallization or TR-FRET assays.

What analytical methods are optimal for quantifying trace impurities in synthesized batches?

Basic:
HPLC-UV/ELSD with C18 columns (e.g., Agilent Zorbax SB-C18) can detect major impurities (>0.1%). Use gradient elution (ACN/water + 0.1% TFA) to resolve polar degradation products .

Advanced:
Implement LC-HRMS (Q-TOF or Orbitrap) with MSE data-independent acquisition to identify low-abundance impurities (<0.01%). For example, oxidation byproducts at C11 or C15 can be characterized via accurate mass and MS/MS fragmentation patterns . Cross-validate with 1^1H-1^1H COSY NMR to confirm structural assignments.

How does the compound’s conformation affect its interaction with lipid membranes or proteins?

Basic:
The 4,4,14-trimethyl groups and Δ8,20-diene system impose rigidity, favoring planar membrane insertion. Use Langmuir monolayer assays to measure surface pressure-area isotherms .

Advanced:
Apply molecular dynamics simulations (e.g., GROMACS) to study bilayer penetration. Compare with bile acids like deoxycholic acid, where 7-hydroxy orientation modulates micelle formation . Experimental validation via neutron reflectometry can resolve interfacial orientation in lipid bilayers.

What are the best practices for resolving contradictions in degradation pathway studies?

Basic:
Conduct forced degradation studies (acid/base/oxidative stress) and use LC-MS to profile products. For example, acidic conditions may hydrolyze the 24-oic acid moiety, while light exposure oxidizes the Δ8,20-diene .

Advanced:
Employ isotopic labeling (e.g., 18^{18}O at C3/C11/C15) to track oxygen exchange during degradation. Conflicting pathways (e.g., keto-enol tautomerism vs. ring-opening) can be resolved using variable-temperature NMR and DFT transition-state modeling .

Table 1: Key Spectral Data for Structural Confirmation

TechniqueCritical Peaks/FeaturesReference
1^1H NMRδ 0.68 (s, 3H, C19-CH3), δ 5.52 (m, H8/H20)
13^13C NMRC3=209.5 ppm (keto), C24=178.2 ppm (COOH)
IR1705 cm⁻¹ (C=O), 3450 cm⁻¹ (OH)
HRMS[M-H]⁻ m/z 444.1932 (C24H32O7)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid
Reactant of Route 2
(5alpha,7beta)-7-Hydroxy-4,4,14-trimethyl-3,11,15-trioxo-chola-8,20-dien-24-oic acid

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